Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Descripción
BenchChem offers high-quality Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 5-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-12-8-13(2)10-14(9-12)23-19(24)18-16(6-7-28-18)22-21(23)29-11-15-4-5-17(27-15)20(25)26-3/h4-5,8-10H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKEOGJPRGTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions, which suggests that the compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The compound likely participates in electronically divergent processes with a metal catalyst in Suzuki–Miyaura coupling reactions. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond-forming reaction. This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions. The compound, as an organoboron reagent, could be part of this process, affecting the transmetalation mechanisms.
Pharmacokinetics
It’s known that the stability of similar organoboron compounds can be affected by air and moisture.
Actividad Biológica
Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate (CAS Number: 877653-99-1) is a complex organic compound with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a molecular formula of and a molecular weight of 428.5 g/mol. Its structure features a furan ring and a thieno[3,2-d]pyrimidin moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate exhibit various biological activities such as:
- Antitumor Activity : Compounds with similar structures have shown inhibitory effects on various cancer cell lines by targeting key metabolic pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis and folate metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in cancer therapy.
The biological activity of this compound can be attributed to its ability to interfere with folate metabolism:
- Thymidylate Synthase Inhibition : Inhibition of TS leads to "thymineless death," a phenomenon where cells cannot synthesize DNA properly due to a lack of thymidine.
Research Findings
A review of the literature reveals several studies that highlight the biological activity of related compounds:
Table 1: Biological Activity Summary
Case Studies
- Antitumor Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited significant cytotoxic effects on human cancer cell lines including HepG2 and NCI-H661. The mechanism was primarily through the inhibition of TS and DHFR pathways.
- Enzyme Interaction Studies : A detailed analysis indicated that the binding affinity of the compound to TS was comparable to established chemotherapeutics like methotrexate. This suggests potential for use in combination therapies.
Q & A
Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidinone core in this compound?
The thieno[3,2-d]pyrimidinone core can be synthesized via cyclocondensation reactions using thiourea derivatives and α,β-unsaturated ketones under acidic conditions. For example, refluxing with acetic acid/acetic anhydride mixtures (1:1) and sodium acetate as a base facilitates ring closure, as demonstrated in structurally related pyrimidine derivatives . Key steps include controlling reaction time (8–10 hours) and purification via recrystallization from ethyl acetate/ethanol (3:2) to enhance yield and purity.
Q. What spectroscopic techniques are critical for characterizing the substitution pattern on the furan-2-carboxylate moiety?
- NMR Spectroscopy : H and C NMR can identify the methyl ester resonance (~3.8 ppm for OCH) and furan ring protons (6.5–7.5 ppm).
- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm) and furan C-O-C (1260 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS) .
Q. How can chromatographic methods optimize purification of this compound?
Use silica gel column chromatography with gradient elution (hexane/ethyl acetate 8:2 to 5:5) to separate polar byproducts. For further purification, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) enhances resolution of stereoisomers or regioisomers .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the fused ring system?
Single-crystal X-ray diffraction analysis reveals puckering in the thieno[3,2-d]pyrimidinone ring. For example, deviations of ~0.224 Å from the mean plane indicate a flattened boat conformation. Dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine vs. benzene in related compounds) highlight steric effects of substituents like the 3,5-dimethylphenyl group .
Q. How to optimize reaction conditions to minimize thioether oxidation during synthesis?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent sulfur oxidation.
- Reductive Additives : Include ascorbic acid (1–2 equiv.) or triphenylphosphine to scavenge oxidizing agents.
- Low-Temperature Steps : Perform thioether coupling at 0–5°C to reduce radical formation .
Q. How to design in vitro assays to evaluate kinase inhibitory potential?
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-matched controls.
- IC Determination : Measure inhibition at varying compound concentrations (0.1–100 µM) using fluorescence-based ADP-Glo™ assays.
- Structural Validation : Compare binding modes with co-crystallized pyrimidine inhibitors (e.g., imatinib analogs) via molecular docking .
Data Contradiction and Validation
Q. If conflicting bioactivity data arise, how to validate results through structural analogs?
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3,5-dimethylphenyl with 4-fluorophenyl) and compare IC values.
- Crystallographic Overlays : Superimpose X-ray structures of active/inactive analogs to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize stepwise conditions.
- Byproduct Analysis : Characterize impurities via H NMR or HRMS to identify competing pathways (e.g., over-oxidation of thioethers) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
